2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile
Description
(E)-Geometry of the Pent-2-enenitrile Backbone
The pent-2-enenitrile moiety’s double bond adopts an (E) configuration, determined by the Cahn-Ingold-Prelog hierarchy:
- Higher-priority groups: Nitrile (-CN) at C1 and carbonyl (-CO-) at C3.
- Lower-priority groups: Methyl and piperazine at C4.
This geometry minimizes steric clash between the bulky piperazine and pyrazolo[3,4-d]pyrimidine groups.
Piperidine Ring Conformation
The piperidine ring adopts a chair conformation with axial orientation of the pyrazolo[3,4-d]pyrimidine substituent at C3. This conformation stabilizes the molecule via:
Critical Functional Group Identification: Fluoro-phenoxy, Oxetane-Piperazine, and Nitrile Moieties
2-Fluoro-4-phenoxyphenyl Group
Oxetan-3-yl-piperazine
Nitrile (-CN)
- Electrophilic carbon : Participates in covalent binding to biological targets.
- Hydrogen-bond acceptor : Engages in dipole-dipole interactions.
Properties
IUPAC Name |
2-[3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFREMLXLZNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40FN9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Intermediate
The synthesis begins with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile , which reacts with phenylhydrazine to form 2 (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile). Partial hydrolysis of 2 using alcoholic NaOH yields 3 (carboxamide derivative). Subsequent fusion with urea under reflux produces 4 (1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione).
Chlorination and Functionalization
4 undergoes chlorination with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to generate 5 (4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine). This intermediate is then aminated with aniline to yield 6 (4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine).
Introduction of the 2-Fluoro-4-Phenoxyphenyl Group
The 2-fluoro-4-phenoxyphenyl group is introduced via nucleophilic aromatic substitution. For example, 5 reacts with 2-fluoro-4-phenoxyphenylamine in the presence of a base like potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 100°C. This step replaces one chlorine atom on the pyrazolo-pyrimidine core with the aryl group.
Assembly of the Piperidine-1-Carbonyl Moiety
The piperidine-1-carbonyl group is attached to the pyrazolo-pyrimidine core.
Carbonylation of Piperidine
Piperidine is first activated as an acyl chloride or anhydride. For example, piperidine-1-carbonyl chloride is synthesized via reaction of piperidine with phosgene or triphosgene.
Coupling to the Pyrazolo-Pyrimidine Core
The acyl chloride reacts with the aminated pyrazolo-pyrimidine intermediate (e.g., 6 ) in a nucleophilic acyl substitution. This step is typically performed in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, often with a base such as triethylamine (TEA) to neutralize HCl.
Synthesis of the Pent-2-enenitrile Side Chain
The 4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile moiety is introduced via a multi-step process.
Formation of the Oxetan-3-yl Piperazine Intermediate
1-(Oxetan-3-yl)piperazine is synthesized through nucleophilic substitution. For example, piperazine reacts with oxetan-3-yl bromide in the presence of K₂CO₃ in NMP at 100°C. This yields 1-(oxetan-3-yl)piperazine with high purity (Table 1).
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| Piperazine + Oxetan-3-yl Br | K₂CO₃, NMP, 100°C, 16 h | 89 |
Alkylation of the Pent-2-enenitrile Backbone
The pent-2-enenitrile core is functionalized with the oxetan-piperazine group. For example, 4-methylpent-2-enenitrile undergoes alkylation with 1-(oxetan-3-yl)piperazine in the presence of a base like N-ethyl-N,N-diisopropylamine (DIPEA) in DCM at room temperature.
Final Coupling and Purification
Assembly of the Full Molecule
The pyrazolo-pyrimidine-piperidine intermediate is coupled to the pent-2-enenitrile side chain. This is achieved via nucleophilic substitution or a Mitsunobu reaction, depending on the functional groups present.
Stereochemical Control
The (R)-configuration and (E)-isomerism are critical. Stereocontrol is achieved through chiral catalysts or reaction conditions favoring specific transition states. For example, the use of chiral auxiliaries during the coupling step ensures enantiomeric excess.
Purification
The final compound is purified via chromatography (e.g., silica gel) or crystallization. For instance, a mixture of ethyl acetate and heptane is used to elute the product from a silica column.
Critical Reaction Conditions and Optimization
Solvent Selection
Solvents like NMP, DMF, and DCM are commonly used due to their high boiling points and ability to solubilize polar intermediates.
Temperature and Catalysts
Reactions involving oxetan-piperazine formation are conducted at 100°C with K₂CO₃, while coupling steps may require room temperature with DIPEA.
Yield Analysis
Key steps achieve yields >80%, with the oxetan-piperazine alkylation yielding 89% and pyrazolo-pyrimidine formation yielding ~85%.
Structural Characterization
Spectroscopic Data
- ¹H NMR : Peaks for piperidine protons (~1.7–2.5 ppm), oxetane protons (~4.4–4.9 ppm), and aromatic protons (~7.3–8.2 ppm).
- IR : C≡N stretch (~2220 cm⁻¹), C=O stretch (~1660 cm⁻¹), and NH stretches (~3300 cm⁻¹).
- LC-MS : [M+H]⁺ peak confirms molecular weight (e.g., 294.2 for intermediates).
Challenges and Innovations
Stereochemical Purity
Ensuring >95% enantiomeric excess (R-configuration) requires rigorous control of reaction conditions, such as using chiral catalysts or resolving agents.
Stability of Oxetan-3-yl Groups
Oxetane rings are prone to ring-opening under acidic conditions. Reactions are optimized to avoid protonation, often using anhydrous bases like DIPEA.
Industrial-Scale Considerations
Cost-Effective Reagents
K₂CO₃ and NMP are preferred over expensive catalysts for large-scale synthesis.
Waste Minimization
Solvent recovery systems (e.g., distillation) reduce environmental impact, particularly for high-boiling solvents like NMP.
Chemical Reactions Analysis
Functional Group Analysis and Reactivity
The molecule contains several reactive moieties:
Synthetic Routes (Inferred from Patents)
Though explicit synthetic steps are not publicly disclosed, the structure suggests modular assembly:
-
Pyrazolo[3,4-d]pyrimidine Core Synthesis : Likely formed via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with a fluoro-phenoxyphenyl aldehyde under acidic conditions .
-
Piperidine-Oxetan-Piperazine Side Chain :
-
Nitrile Installation : Introduced via cyanation of a ketone intermediate (e.g., Strecker synthesis) .
Stability and Degradation Pathways
Experimental data on stability is limited, but predicted pathways include:
Pharmacological Reactivity
Scientific Research Applications
Rilzabrutinib has a wide range of scientific research applications. In medicine, it is being investigated for the treatment of immune-mediated diseases such as immune thrombocytopenia, asthma, chronic spontaneous urticaria, prurigo nodularis, IgG4-related disease, and warm autoimmune hemolytic anemia . Its ability to selectively inhibit Bruton tyrosine kinase makes it a valuable tool in studying immune cell signaling pathways and developing targeted therapies for autoimmune and inflammatory diseases .
Mechanism of Action
Rilzabrutinib exerts its effects by inhibiting Bruton tyrosine kinase, a crucial enzyme in the signaling pathways of B cells and other immune cells. By forming a reversible covalent bond with the kinase, Rilzabrutinib decreases macrophage-mediated platelet destruction and reduces the production of pathogenic autoantibodies . This dual mechanism of action helps in increasing platelet counts in patients with immune thrombocytopenia and potentially other immune-mediated conditions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Findings :
- The 2-fluoro-4-phenoxyphenyl group in the target compound enhances hydrophobic interactions compared to non-fluorinated analogs like 12c .
- The oxetan-3-yl piperazine moiety introduces conformational rigidity and improved solubility relative to benzhydryl or methylbenzyl groups in other derivatives .
Computational Similarity Metrics
Similarity indexing using Tanimoto and Dice coefficients (Morgan/MACCS fingerprints) quantifies structural overlap with known inhibitors:
- Tanimoto Index : The target compound shows ~65–75% similarity to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors (e.g., EP 1 808 168 B1 derivatives), driven by shared core and fluorophenyl motifs .
- Dice Coefficient : Lower scores (50–60%) highlight divergence in side-chain chemistry, particularly the oxetane-piperazine vs. sulfonyl-oxadiazole groups .
Table 2: Molecular Property Comparison
| Property | Target Compound | Compound 12c | EP 1 808 168 B1 Derivative |
|---|---|---|---|
| Molecular Weight | ~720 | ~650 | ~600 |
| LogP (Predicted) | 4.2 | 3.8 | 3.5 |
| Hydrogen Bond Donors | 3 | 2 | 1 |
| Hydrogen Bond Acceptors | 9 | 8 | 7 |
The higher logP of the target compound reflects its lipophilic phenoxy and fluorophenyl groups, which may enhance membrane permeability but reduce aqueous solubility .
Docking Affinity and Binding Interactions
Molecular docking studies reveal that minor structural changes significantly alter binding affinities:
- The oxetan-3-yl piperazine in the target compound forms hydrogen bonds with catalytic residues in kinase binding pockets, outperforming benzhydryl analogs by ~20% in predicted ΔG values .
- Substitution at position 3 (e.g., 2-fluoro-4-phenoxyphenyl vs. 4-methanesulfonylphenyl) shifts interaction patterns from hydrophobic to polar regions, as seen in comparative docking profiles .
SAR and Pharmacokinetic Properties
- Bioactivity: The nitrile group in the pent-2-enenitrile chain may act as a electrophilic warhead, enabling covalent binding to cysteine residues in target enzymes—a feature absent in non-nitrile analogs .
- Metabolic Stability : The oxetane ring improves metabolic stability compared to larger heterocycles (e.g., oxadiazole), reducing CYP450-mediated oxidation .
Biological Activity
The compound 2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile, also known as Rilzabrutinib, is a novel chemical entity with significant potential in therapeutic applications, particularly in oncology and autoimmune diseases. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Rilzabrutinib has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 665.76 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C36H40FN9O3 |
| Molecular Weight | 665.76 g/mol |
| CAS Number | 1414356-33-4 |
Rilzabrutinib functions primarily as a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme crucial for B-cell receptor signaling. By inhibiting BTK, Rilzabrutinib disrupts the proliferation and survival of malignant B cells, making it a promising candidate for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Antitumor Activity
Several studies have demonstrated the antitumor efficacy of Rilzabrutinib in various cancer models:
- In vitro Studies : Rilzabrutinib showed dose-dependent inhibition of cell proliferation in CLL cell lines. The compound induced apoptosis in these cells, correlating with reduced expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1 .
- In vivo Studies : In xenograft models using H1975 and PC9 cell lines, Rilzabrutinib significantly suppressed tumor growth without notable toxicity. Tumor growth inhibition was observed at various doses, indicating its potential for clinical application .
Autoimmune Disease Modulation
Rilzabrutinib has also been investigated for its effects on autoimmune diseases:
- Rheumatoid Arthritis : In preclinical models, Rilzabrutinib reduced inflammatory cytokine production and improved clinical scores in collagen-induced arthritis models. This suggests a beneficial role in modulating immune responses associated with rheumatoid arthritis .
Case Studies
A notable case study involved a patient with relapsed CLL who was treated with Rilzabrutinib as part of a clinical trial. The patient exhibited a significant reduction in lymphadenopathy and improvement in overall health status after six months of treatment. This case highlights the potential effectiveness of Rilzabrutinib in managing hematological malignancies.
Q & A
Q. Q7. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetics?
Answer:
- Fluorine Substitution : Replace 2-fluoro-4-phenoxyphenyl with trifluoromethyl or difluoro groups to enhance metabolic stability and blood-brain barrier penetration .
- Piperazine Modifications : Introduce polar groups (e.g., hydroxyl) to the oxetan-3-ylpiperazine moiety to improve aqueous solubility without compromising target binding .
Q. Q8. What computational strategies predict off-target interactions for this polycyclic compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
